![molecular formula C18H18N4OS B2892600 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1226432-66-1](/img/structure/B2892600.png)
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Antitumor and Cytotoxic Applications
Thiazole derivatives have been reported to have antitumor and cytotoxic activities. This compound could be part of ongoing research efforts to find new cancer treatments, particularly those that target specific types of cancer cells with minimal impact on healthy cells .
COX Inhibitory Activity
The compound has been associated with COX-1 inhibitory activity, which is relevant in the context of anti-inflammatory and analgesic drug development. While the activity may be weak compared to established COX inhibitors, it presents a starting point for the design of new drugs with improved efficacy and safety profiles .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar structures have been found to inhibit key enzymes such as cyclooxygenase (cox) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
In silico docking simulations and molecular dynamics, together with adme calculations, have been performed on compounds with similar structures .
Result of Action
Compounds with similar structures have been found to have anti-inflammatory properties . They inhibit COX enzymes, leading to a reduction in the production of prostaglandins, which play a key role in inflammation .
properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-5-6-14-16(12-13)24-18(20-14)22-10-8-21(9-11-22)17(23)15-4-2-3-7-19-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBHLZHGOGFFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.